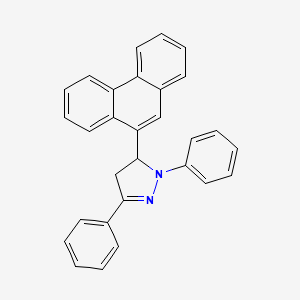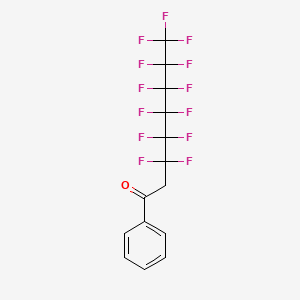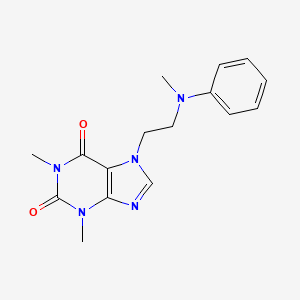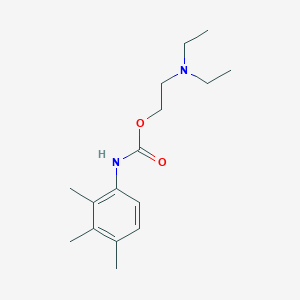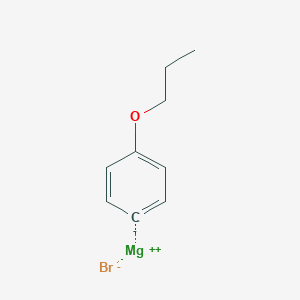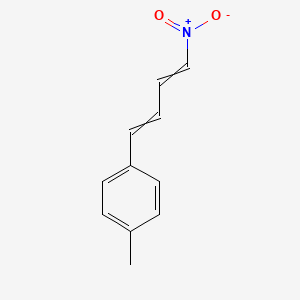
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of conjugated dienes These compounds are characterized by the presence of two double bonds separated by a single bond, which allows for delocalization of electrons
准备方法
The synthesis of 1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene can be achieved through several methods. One common approach involves the intermolecular Heck reaction of olefins and β-bromostyrenes, promoted by a μ-OMs palladium–dimer complex . This method has been shown to produce the desired product with good yield (up to 82%) and excellent chemical selectivity . The reaction typically takes place in toluene at 80°C with Pd(OAc)2 as the catalyst and K2CO3 as the base .
化学反应分析
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the methyl group.
Common reagents used in these reactions include halogens (e.g., bromine), hydrogen halides (e.g., HCl), and reducing agents (e.g., hydrogen gas with a palladium catalyst). Major products formed from these reactions include halogenated derivatives and reduced amines.
科学研究应用
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
作用机制
The mechanism by which 1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene exerts its effects involves its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of stable carbocation intermediates, which can then undergo further reactions to form various products . The nitro group also plays a role in the compound’s reactivity, influencing the electron density of the molecule and its interactions with other chemical species.
相似化合物的比较
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene can be compared to other conjugated dienes, such as 1,3-butadiene and 1,4-diphenylbuta-1,3-diene . While these compounds share similar structural features, this compound is unique due to the presence of the nitro group and the methyl group, which confer distinct chemical properties and reactivity. Other similar compounds include:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Diphenylbuta-1,3-diene: A more complex diene with applications in organic synthesis and materials science.
属性
CAS 编号 |
194475-60-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
1-methyl-4-(4-nitrobuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C11H11NO2/c1-10-5-7-11(8-6-10)4-2-3-9-12(13)14/h2-9H,1H3 |
InChI 键 |
QCSHQUWFVBRGBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


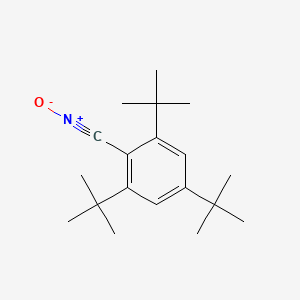
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
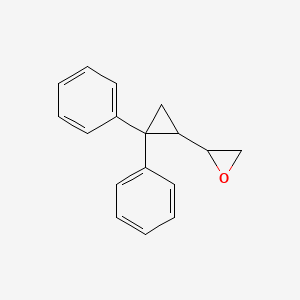
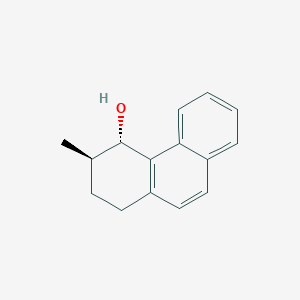
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
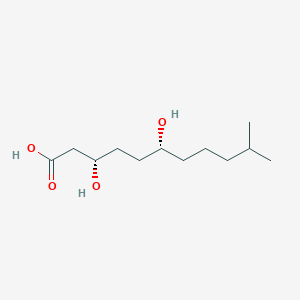
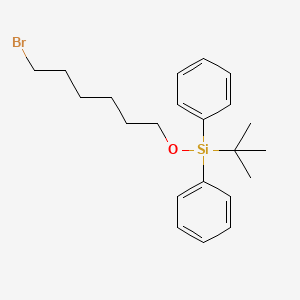
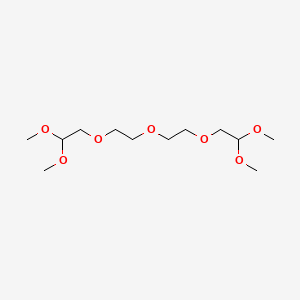
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
